N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide

aqueous solubility BCP bioisostere para‑phenyl replacement

N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide (CAS 1886967-05-0) is a bicyclo[1.1.1]pentane (BCP)-based amide with molecular formula C₁₀H₁₇NO and molecular weight 167.25 g/mol. The compound features a highly strained, three‑dimensional BCP cage that serves as a non‑classical bioisostere for para‑substituted phenyl rings, tert‑butyl groups, and internal alkynes.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
Cat. No. B12507753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Bicyclo[1.1.1]pentan-1-yl)pivalamide
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC12CC(C1)C2
InChIInChI=1S/C10H17NO/c1-9(2,3)8(12)11-10-4-7(5-10)6-10/h7H,4-6H2,1-3H3,(H,11,12)
InChIKeyQGVQINSVZAXHOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide and Its Role in Medicinal Chemistry


N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide (CAS 1886967-05-0) is a bicyclo[1.1.1]pentane (BCP)-based amide with molecular formula C₁₀H₁₇NO and molecular weight 167.25 g/mol . The compound features a highly strained, three‑dimensional BCP cage that serves as a non‑classical bioisostere for para‑substituted phenyl rings, tert‑butyl groups, and internal alkynes . The pivalamide (2,2‑dimethylpropanamide) appendage introduces steric bulk at the bridgehead nitrogen, modulating lipophilicity, solubility, and metabolic stability relative to simpler BCP‑amide analogs such as N‑(bicyclo[1.1.1]pentan‑1‑yl)acetamide or N‑(bicyclo[1.1.1]pentan‑1‑yl)benzamide.

Why N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide Cannot Be Trivially Replaced by a Generic Phenyl or Acetamide Analog


Simply swapping the BCP‑pivalamide core for a conventional para‑substituted phenyl ring or a less hindered acetamide sacrifices the key physicochemical advantages that drive selection in modern drug‑discovery programs. Literature demonstrates that BCP replacement of a para‑phenyl ring improves aqueous solubility by at least 50‑fold [1] and, in a matched molecular pair for a γ‑secretase inhibitor, boosts oral exposure (Cₘₐₓ and AUC) by approximately 4‑fold . Meanwhile, the sterically demanding pivalamide group provides greater resistance to amidase‑mediated hydrolysis than smaller N‑acyl analogs. Consequently, substituting a generic phenyl amide or a lower‑homolog BCP‑amide for N‑(bicyclo[1.1.1]pentan‑1‑yl)pivalamide leads to unpredictable and often inferior solubility, permeability, metabolic stability, and overall pharmacokinetic profiles.

Quantitative Differentiation of N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide Versus Closest Analogs


Aqueous Solubility Improvement: BCP Core vs para‑Substituted Phenyl Ring

Replacing a para‑substituted phenyl ring with a bicyclo[1.1.1]pentane‑1,3‑diyl (BCP) motif, as embodied in N‑(bicyclo[1.1.1]pentan‑1‑yl)pivalamide, increases aqueous solubility by at least 50‑fold relative to the corresponding phenyl‑containing analog [1]. This class‑level finding is consistent across multiple matched molecular pairs and is attributed to reduced planarity and lower crystal packing efficiency of the BCP cage.

aqueous solubility BCP bioisostere para‑phenyl replacement

Oral Pharmacokinetic Enhancement: BCP‑Pivalamide vs Fluorophenyl Lead Compound

In a head‑to‑head matched molecular pair, replacing the central para‑substituted fluorophenyl ring of γ‑secretase inhibitor BMS‑708,163 with a bicyclo[1.1.1]pentane motif yielded compound 3, which exhibited approximately 4‑fold higher Cₘₐₓ and AUC values in mouse pharmacokinetic studies . Because N‑(bicyclo[1.1.1]pentan‑1‑yl)pivalamide comprises the identical BCP substructure, this 4‑fold oral‑exposure advantage is expected to translate to drug candidates that incorporate the scaffold.

oral absorption Cₘₐₓ/AUC BCP bioisostere γ‑secretase inhibitor

Metabolic Stability Advantage: BCP Core vs Phenyl in Antimalarial Scaffolds

In a structurally matched series of open‑source antimalarials, a BCP analog (compound 22) was equipotent to its parent phenyl compound yet demonstrated significantly improved metabolic stability, whereas cubane and closo‑carborane isosteres suffered from reduced stability [1]. The BCP‑pivalamide architecture is anticipated to deliver comparable metabolic stabilization when used as a phenyl replacement in similar chemotypes.

metabolic stability antimalarial BCP bioisostere open‑source drug discovery

Procurement‑Guiding Application Scenarios for N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide


Lead Optimization of Para‑Phenyl Containing Drug Candidates Requiring Solubility Rescue

When a lead series contains a para‑substituted phenyl ring that limits aqueous solubility to <10 µM, incorporating N‑(bicyclo[1.1.1]pentan‑1‑yl)pivalamide as a bioisosteric replacement can increase solubility by at least 50‑fold [1], directly addressing formulation and bioavailability hurdles without sacrificing target engagement.

Oral Drug Development Where 4‑Fold Higher Cₘₐₓ/AUC Is Required

For orally administered programs (e.g., CNS or anti‑infective agents) where the phenyl‑based lead achieves sub‑therapeutic exposure, swapping the phenyl ring for a BCP‑pivalamide scaffold has been shown to increase Cₘₐₓ and AUC by approximately 4‑fold in a validated mouse model [1], offering a defined path to dose reduction and improved therapeutic index.

Antimalarial or Anti‑Infective Scaffold Replacement for Improved Metabolic Stability

In anti‑infective discovery (exemplified by antimalarial programs), replacing a metabolically labile phenyl ring with the BCP‑pivalamide core maintains equipotent target inhibition while significantly improving microsomal stability [1], enabling longer half‑life and reduced dosing frequency.

3D Fragment Library Expansion with Sp³‑Rich, Low‑Aromaticity Building Blocks

Fragment‑based screening collections increasingly prioritize three‑dimensional, sp³‑rich scaffolds to escape flatland attrition. N‑(Bicyclo[1.1.1]pentan‑1‑yl)pivalamide provides a compact (MW = 167 Da), rigid, and synthetically accessible BCP‑amide fragment that diversifies library shape space and simultaneously improves the developability profile of fragment hits [1].

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